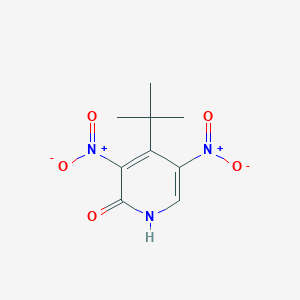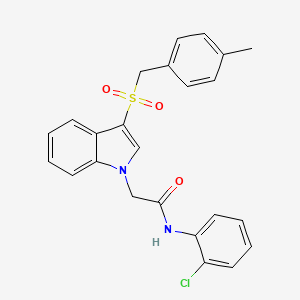
N-(2-chlorophenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-(2-chlorophenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves the inhibition of the Akt/mTOR pathway, which is involved in cell growth and proliferation. This compound also induces apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and high selectivity towards cancer cells. It has also been found to have anti-inflammatory properties and can reduce the expression of inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using N-(2-chlorophenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide in lab experiments include its high specificity towards cancer cells and its low toxicity. However, its low solubility in water can pose a challenge in certain experiments.
未来方向
Future research on N-(2-chlorophenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide can focus on its potential applications in combination therapy with other anti-cancer drugs. Additionally, further studies can be conducted to investigate its anti-inflammatory properties and potential applications in other fields such as neurodegenerative diseases.
合成方法
The synthesis of N-(2-chlorophenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 3-((4-methylbenzyl)sulfonyl)-1H-indole in the presence of triethylamine, followed by the reaction of the resulting product with N-(2-chloroethyl)acetamide. The yield of this synthesis method is around 65%.
科学研究应用
Research on N-(2-chlorophenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has primarily focused on its potential applications in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-17-10-12-18(13-11-17)16-31(29,30)23-14-27(22-9-5-2-6-19(22)23)15-24(28)26-21-8-4-3-7-20(21)25/h2-14H,15-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHYWNVIQYIMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

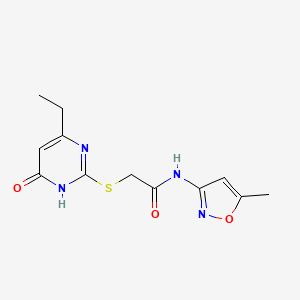

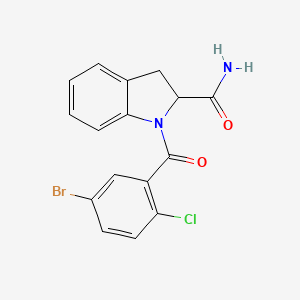
![N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B2694854.png)
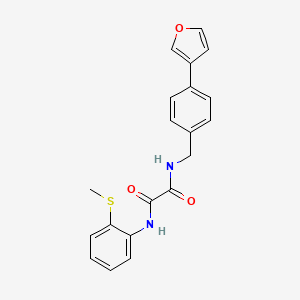

![Diethyl {[(aminosulfonyl)amino]methylene}malonate](/img/structure/B2694858.png)
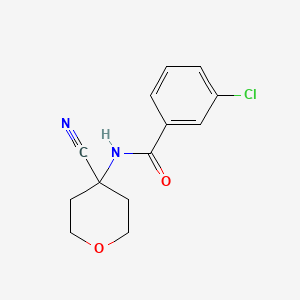
![1'-((4-fluoro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694862.png)

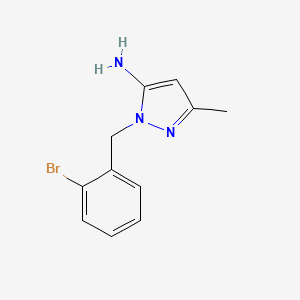
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfinyl}benzenecarboxylate](/img/structure/B2694868.png)
